N-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the nitrogen atom and a sulfonamide group at the fourth carbon position
Mechanism of Action
Target of Action
N-methyl-1H-pyrazole-4-sulfonamide has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively, which are communicable diseases affecting millions of people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study revealed that the compound fits well in the active site of LmPTR1, a protein target in Leishmania, characterized by lower binding free energy . This interaction disrupts the normal functioning of the parasite, leading to its death .
Biochemical Pathways
The compound’s antiparasitic activity suggests it may interfere with essential biochemical pathways in the parasites, leading to their death .
Result of Action
The compound has shown significant antiparasitic activity. For instance, one of the derivatives of this compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, other derivatives of the compound showed inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methylation: The nitrogen atom of the pyrazole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the methylated pyrazole with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow processes and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological properties.
Comparison with Similar Compounds
N-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
1H-pyrazole-4-sulfonamide: Lacks the methyl group at the nitrogen atom.
N-methyl-1H-pyrazole-3-sulfonamide: Sulfonamide group at the third carbon position instead of the fourth.
Uniqueness: N-methyl-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the methyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-methyl-1H-pyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-5-10(8,9)4-2-6-7-3-4/h2-3,5H,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWBPNRQROCNMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CNN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295859 | |
Record name | N-Methyl-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178430-81-3 | |
Record name | N-Methyl-1H-pyrazole-4-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1178430-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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